N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13(26)14-6-5-7-15(10-14)22-19(27)11-16-12-30-21(23-16)25-20(28)24-17-8-3-4-9-18(17)29-2/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBCBQVZVOZDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, an acetamide group, and methoxyphenyl substituents. Its molecular formula is , with a molecular weight of 424.5 g/mol . The synthesis typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
Biological Mechanisms
Mechanism of Action : The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors. Similar compounds have shown anti-inflammatory and anticancer properties, suggesting that this compound may exhibit comparable effects .
Enzyme Inhibition : Research indicates that derivatives of thiazole can act as inhibitors of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including cancer. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects against CA IX, with IC50 values ranging from 10.93 nM to 25.06 nM .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related thiazole compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 5.5 |
| 4g | MCF-7 | 6.31 | 17.5 |
| 4h | MCF-10A | Not applicable | Not applicable |
These studies suggest that the compound may induce apoptosis in breast cancer cells, as evidenced by increased annexin V-FITC positivity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. For instance, thiazole derivatives have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumoniae | 79.46 |
These results indicate that the compound may interfere with bacterial growth by inhibiting CA activity .
Case Studies
- Triple-Negative Breast Cancer : A study conducted on the efficacy of thiazole-based compounds revealed their significant anti-proliferative effects on triple-negative breast cancer cell lines (MDA-MB-231). The most effective derivatives showed a selectivity ratio favoring cancer cells over normal cells .
- Apoptosis Induction : In vitro experiments demonstrated that certain derivatives could induce apoptosis in cancer cells, significantly increasing the percentage of late apoptotic cells compared to controls .
Scientific Research Applications
SIRT2 Inhibition
Recent studies have identified N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide as a promising inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in various cellular processes including aging and cancer.
- Biological Activity : The compound exhibited an IC50 value of 17.3 μM against SIRT2, indicating effective inhibition at relatively low concentrations .
- Mechanism of Action : The compound's structure allows it to interact with specific amino acid residues in the active site of SIRT2, facilitating π–π stacking and hydrogen bonding that stabilizes the inhibitor-enzyme complex .
Anticancer Properties
The ability of this compound to inhibit SIRT2 suggests its potential as an anticancer agent.
- Case Studies : In vitro assays demonstrated that compounds similar to this compound led to reduced cell viability in various cancer cell lines, including breast and colon cancers.
- Research Findings : The compound's structure facilitates interactions that may induce apoptosis in cancer cells while sparing normal cells, a critical aspect of targeted cancer therapies .
Biological Assays
Biological assays play a crucial role in evaluating the efficacy of this compound.
-
Enzyme Inhibition Assays : These assays measure the compound's ability to inhibit SIRT2 activity in vitro.
Assay Type Result IC50 against SIRT2 17.3 μM Cell Viability (Cancer) Significant reduction - Docking Studies : Computational studies have provided insights into the binding interactions between the compound and SIRT2, confirming its potential as a therapeutic agent against cancer.
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Aryl Substituents
- N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Features a methyl-thiazole and m-tolyl-acetamide group. Demonstrated broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL) against Staphylococcus aureus and Escherichia coli .
- N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m): Incorporates a 3-chlorophenyl-thiazole and dimethylphenoxy-acetamide. Exhibited antifungal activity against Aspergillus flavus (MIC: 12.5 µg/mL) and moderate bacterial inhibition .
- 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide : A simpler analog with structural similarity to penicillin. Reported for its crystallographic properties, highlighting the role of aryl-acetamide groups in mimicking natural antibiotics .
Key Structural Differences :
Antimicrobial Activity
Observations :
- Thiazole derivatives with electron-withdrawing groups (e.g., 3-chlorophenyl in 107m) show enhanced antifungal activity, while methyl/methoxy groups (e.g., 107b, 107p) correlate with bacterial inhibition .
- The target’s ureido group may improve interactions with fungal cytochrome P450 enzymes, similar to azole antifungals, though this requires experimental validation.
Pharmacodynamic and Kinetic Considerations
- Metabolic Stability : Ureido moieties are prone to hydrolysis, contrasting with the more stable acetamide linkages in compounds like 107b .
Research Findings and Implications
- Antibacterial vs. Antifungal Selectivity : Analogs like 107b and 107m highlight the trade-off between bacterial and fungal targeting. The target’s ureido group may shift selectivity toward fungi, as seen in 107p .
- SAR Insights: Substituents on the thiazole ring (e.g., 3-chlorophenyl) and acetamide chain (e.g., dimethylphenoxy) critically modulate activity. The target’s unique substituents suggest unexplored mechanistic pathways.
- Gaps in Data : Direct biological data for the target compound are absent; future studies should prioritize assays against Gram-positive bacteria and Candida species.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-acetylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Urea linkage introduction : Reaction of isocyanate intermediates with amines, typically using triethylamine as a catalyst in anhydrous dichloromethane .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in inert solvents like DMF or THF .
- Optimization strategies :
- Use continuous flow reactors to improve yield and reduce side reactions .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
- Primary techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiazole and phenyl rings. Discrepancies in coupling constants may arise due to rotational isomers of the urea group .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and detect impurities .
- Resolving contradictions :
- Compare experimental NMR data with computational simulations (e.g., DFT) for ambiguous peaks .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2-methoxyphenyl vs. 3-chlorophenyl) on the urea moiety influence biological activity?
- Structure-activity relationship (SAR) insights :
- The 2-methoxyphenyl group enhances solubility and may improve binding to hydrophobic enzyme pockets compared to electron-withdrawing substituents (e.g., 3-chlorophenyl) .
- Experimental validation :
- Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with analogs varying in substituent position and electronic properties .
- Use molecular docking to compare binding modes of methoxy vs. chloro derivatives .
Q. What strategies address low reproducibility in biological assays for this compound?
- Key factors :
- Purity : Ensure >95% purity via preparative HPLC and confirm with DSC (differential scanning calorimetry) to detect polymorphic forms .
- Solubility : Use DMSO stocks with sonication and avoid freeze-thaw cycles to prevent aggregation .
- Assay design :
- Include positive controls (e.g., celecoxib for COX-2 inhibition) and replicate experiments across cell lines (e.g., RAW 264.7 macrophages vs. HeLa) .
Methodological Challenges and Solutions
Q. How can researchers resolve conflicting bioactivity data between in vitro and in vivo studies?
- Potential causes :
- Metabolic instability (e.g., hydrolysis of the urea group in vivo) .
- Poor bioavailability due to high logP values (>4) .
- Solutions :
- Conduct ADMET profiling: Measure plasma stability, microsomal half-life, and Caco-2 permeability .
- Modify the urea linkage to a more stable bioisostere (e.g., carbamate or triazole) .
Q. What computational tools are effective for predicting the reactivity of the thiazole-acetamide core?
- Recommended tools :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
